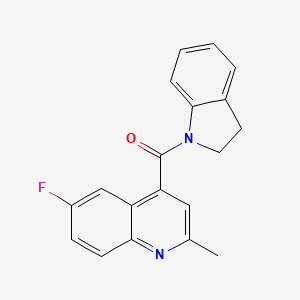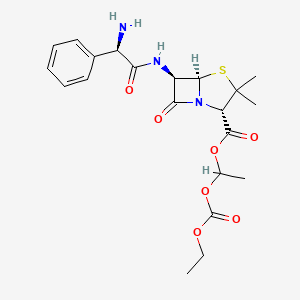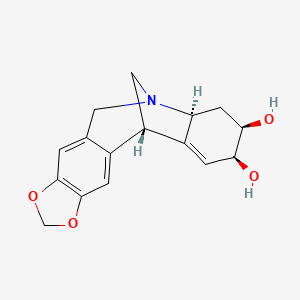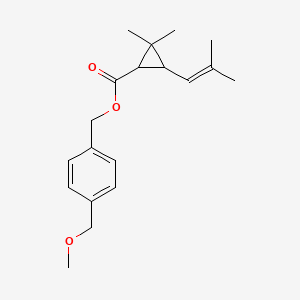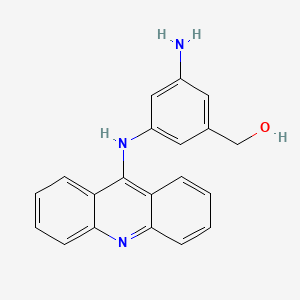
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
Descripción general
Descripción
“3-(9-Acridinylamino)-5-(hydroxymethyl)aniline” is a compound that has been studied for its interactions with DNA . It is known to trisintercalate, or insert itself between three base pairs, in the DNA structure . This property makes it of interest in the field of medicinal chemistry .
Chemical Reactions Analysis
The compound is known to trisintercalate in DNA, meaning it inserts itself between three base pairs . This suggests that it interacts strongly with DNA, which could have implications for its use in medicinal applications.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(9-Acridinylamino)-5-(hydroxymethyl)aniline” are not detailed in the search results. For a related compound, methyl 4-(9-acridinylamino)-3-(methylamino)phenylcarbamate, the molecular weight is given as 408.891 .Aplicaciones Científicas De Investigación
DNA Interaction and Topoisomerase II Inhibition
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline, known as AHMA, is primarily researched for its interactions with DNA and its role as a topoisomerase II inhibitor. This compound, with its ability to bind to DNA in an intercalative manner, shows potential as an anti-cancer agent. A study conducted by Dong (2003) demonstrated AHMA's efficacy against murine leukemia and solid tumors. This research revealed the structural basis of AHMA's interaction with DNA, providing insights into its mechanism of action (Dong, 2003).
Development of Anticancer Derivatives
Further studies have focused on developing derivatives of AHMA for enhanced anticancer activity. Lee et al. (2009) investigated BO-0742, a derivative of AHMA, noting its selective toxicity to leukemia cells and solid tumors, even in drug-resistant strains (Lee et al., 2009). Additionally, Su (2002) reviewed a series of 9-anilinoacridine derivatives, including AHMA, for their potential in cancer therapy (Su, 2002).
Synthesis and Structure-Activity Relationships
The synthesis of AHMA derivatives and their structure-activity relationships have been a significant area of research. Su et al. (1995) explored various DNA-intercalating 9-anilinoacridines, assessing their cytotoxicity and antitumor efficacy (Su et al., 1995). Another study by Su et al. (1999) focused on AHMA-alkylcarbamates, demonstrating their enhanced potency compared to their parent compounds (Su et al., 1999).
Innovative Derivatives for Enhanced Efficacy
Research has also extended to innovative AHMA derivatives for improved anticancer activity. Rastogi et al. (2002) synthesized AHMA-EDTA conjugates to evaluate their antitumor and DNA cleavage activities (Rastogi et al., 2002). Bacherikov et al. (2005) developed 5-(9-acridinylamino)anisidine derivatives, studying their cytotoxic inhibition of tumor cells and interactions with DNA (Bacherikov et al., 2005).
Exploration of Metabolic Pathways
Understanding the metabolic pathways of AHMA and its derivatives is crucial for developing effective cancer treatments. Shoemaker et al. (1982) identified the principal biliary metabolite of a related compound, contributing to the knowledge of how these compounds are processed in the body (Shoemaker et al., 1982).
Propiedades
IUPAC Name |
[3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMAFXYHPHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327555 | |
| Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol | |
CAS RN |
154310-42-6 | |
| Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

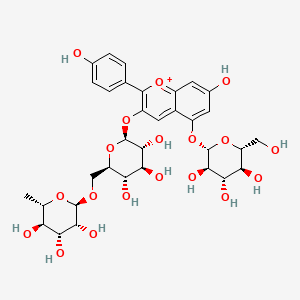
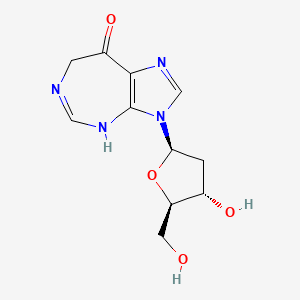
![3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one](/img/structure/B1208183.png)
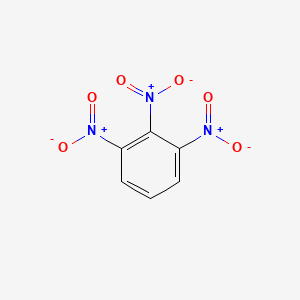
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
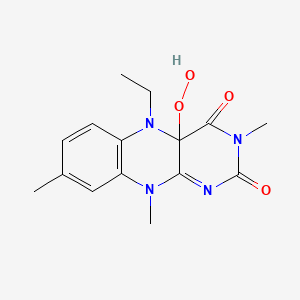
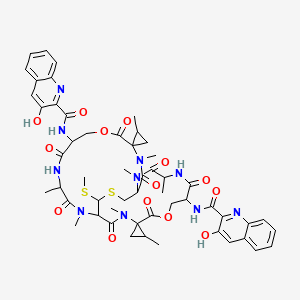
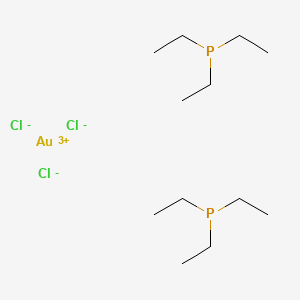
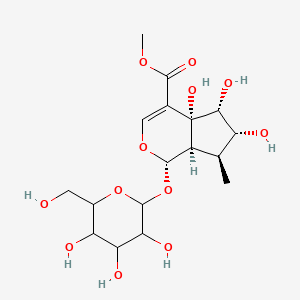
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
